molecular formula C16H15NO4 B2387127 Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate CAS No. 2411246-51-8

Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate

Cat. No.: B2387127
CAS No.: 2411246-51-8
M. Wt: 285.299
InChI Key: HNAXPDAGUBCIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate is a complex organic compound with a unique structure that includes a naphthalene ring, an oxirane (epoxide) group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The synthesis begins with the preparation of a naphthalene derivative, which can be achieved through various methods such as Friedel-Crafts acylation or alkylation.

    Introduction of the Oxirane Group: The oxirane group is introduced through an epoxidation reaction, typically using peracids like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Formation of the Carboxylate Ester: The final step involves the esterification of the naphthalene derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles like amines or thiols can open the ring to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Amines, Thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of cancer therapy due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials, including coatings and adhesives, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate involves its interaction with specific molecular targets. The oxirane group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The naphthalene ring can intercalate with DNA, affecting transcription and replication.

Comparison with Similar Compounds

Similar Compounds

    Methyl 8-[(oxirane-2-carbonylamino)methyl]benzoate: Similar structure but with a benzoate group instead of a naphthalene ring.

    Methyl 8-[(oxirane-2-carbonylamino)methyl]anthracene-2-carboxylate: Contains an anthracene ring, offering different electronic properties.

Uniqueness

Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate is unique due to its combination of an oxirane group and a naphthalene ring, which provides distinct reactivity and potential applications in various fields. The presence of both an epoxide and a carboxylate ester allows for diverse chemical modifications and interactions.

Properties

IUPAC Name

methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-16(19)11-6-5-10-3-2-4-12(13(10)7-11)8-17-15(18)14-9-21-14/h2-7,14H,8-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAXPDAGUBCIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2CNC(=O)C3CO3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.